4-Aminobenzoic-2,6-D2 acid
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Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular formula of C7H6D2NO2. This compound is a deuterated form of para-aminobenzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced with deuterium atoms.
Mechanism of Action
Target of Action
The primary target of 4-Aminobenzoic-2,6-D2 acid (also known as para-aminobenzoic acid or PABA) is the folate synthesis pathway in many human pathogens . PABA is an essential nutrient for these pathogens but is dispensable for humans . It is also used as a precursor for the synthesis of various antimicrobial and cytotoxic agents .
Mode of Action
PABA interacts with its targets by inhibiting the conversion of PABA to folate . This conversion is crucial for the survival of many pathogens, and by inhibiting this process, PABA exhibits its antimicrobial activity . In addition, PABA derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and cytotoxic effects .
Biochemical Pathways
PABA is involved in the shikimate pathway , which is responsible for the synthesis of folate in bacteria, plants, and fungi . In this pathway, PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Result of Action
The result of PABA’s action is the inhibition of the growth of many human pathogens due to its interference with folate synthesis . Additionally, PABA derivatives have shown potential as antimicrobial and cytotoxic agents . For instance, some derivatives have shown antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MIC from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM), and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH, polarity, and hydrogen bonding capacity of the solvent . Furthermore, the green, environmentally friendly, and sustainable biosynthesis methods of PABA and its derivatives are gradually being favored by researchers .
Biochemical Analysis
Biochemical Properties
4-Aminobenzoic-2,6-D2 acid plays a role in biochemical reactions. It is reported as a stable isotope-labeled folate internal standard for the measurement of red blood cell folates
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Its parent compound, 4-Aminobenzoic acid, has been shown to have various biological activities . It is an essential nutrient for many human pathogens but dispensable for humans .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. It is known that the simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented in the literature. It is known that in a neutral aqueous solution, PABA undergoes rapid protonation after excitation, producing excited state species in the neutral form that may shift effectively by intersystem crossing (ISC) to the long-lasting triplet state capable of damaging nucleic acids .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic-2,6-D2 acid typically involves the deuteration of para-aminobenzoic acid. One common method involves the reaction of para-aminobenzoic acid with deuterium oxide (D2O) in the presence of a catalyst such as η4-1,5-cyclooctadiene-μ-2,4-pentanedionato-iridium(I) in N,N-dimethylacetamide at 90°C for 2.25 hours . This method ensures the incorporation of deuterium atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic-2,6-D2 acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitrobenzoic acids.
Reduction: Benzyl alcohols.
Substitution: Various acylated and sulfonated derivatives.
Scientific Research Applications
4-Aminobenzoic-2,6-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard for the measurement of red blood cell folates using gas chromatography-mass spectrometry.
Biology: Serves as a precursor for the synthesis of folic acid in many bacterial species, yeasts, and plants.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties.
Industry: Employed in the synthesis of azo dyes, cross-linking agents, and as a gastric acid secretion inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid (PABA): The non-deuterated form of 4-Aminobenzoic-2,6-D2 acid.
4-Nitrobenzoic acid: An oxidized derivative of 4-Aminobenzoic acid.
4-Aminobenzoic-2,3,5,6-D4 acid: A fully deuterated form of 4-Aminobenzoic acid.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms provides distinct mass spectrometric signatures, allowing for precise quantification and analysis in complex biological matrices .
Properties
IUPAC Name |
4-amino-2,6-dideuteriobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-QDNHWIQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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